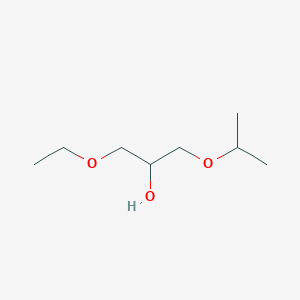

1-Ethoxy-3-isopropoxy-2-propanol

Description

This compound belongs to the family of substituted propanols, which are widely studied for their solvent properties, biological activity, and applications in organic synthesis.

Properties

CAS No. |

13021-50-6 |

|---|---|

Molecular Formula |

C8H18O3 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-ethoxy-3-propan-2-yloxypropan-2-ol |

InChI |

InChI=1S/C8H18O3/c1-4-10-5-8(9)6-11-7(2)3/h7-9H,4-6H2,1-3H3 |

InChI Key |

ZATQNAGGARBGCM-UHFFFAOYSA-N |

SMILES |

CCOCC(COC(C)C)O |

Canonical SMILES |

CCOCC(COC(C)C)O |

Other CAS No. |

13021-50-6 |

Synonyms |

1-Ethoxy-3-isopropoxy-2-propanol |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For 1-Ethoxy-3-isopropoxy-2-propanol, the alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).

Acid-Catalyzed Dehydration: Another method involves the sulfuric-acid-catalyzed reaction of alcohols.

Industrial Production Methods:

Batch Process: In industrial settings, the compound is often produced in batch reactors where the reactants are mixed and allowed to react over a period of time. The reaction conditions are carefully controlled to optimize yield and purity.

Continuous Process: For large-scale production, a continuous process may be used where reactants are continuously fed into the reactor, and products are continuously removed. This method is more efficient and can produce higher yields.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 1-Ethoxy-3-isopropoxy-2-propanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups. Common reagents include halides and tosylates.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Alkyl halides or tosylates in the presence of a base.

Major Products:

Oxidation: Aldehydes or ketones.

Reduction: Alcohols.

Substitution: Various substituted ethers.

Scientific Research Applications

Chemistry:

Solvent: Used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds.

Reagent: Employed as a reagent in various chemical reactions, including the synthesis of other ethers and alcohols.

Biology:

Biochemical Studies: Utilized in biochemical studies to investigate enzyme activities and metabolic pathways.

Medicine:

Pharmaceuticals: Used in the formulation of certain pharmaceutical products due to its solubility properties.

Industry:

Coatings and Paints: Used as a solvent in the production of coatings and paints.

Cleaning Agents: Employed in the formulation of industrial cleaning agents due to its ability to dissolve oils and greases.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-isopropoxy-2-propanol involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The ether group can participate in hydrogen bonding, which influences its reactivity and solubility. In biological systems, it can interact with enzymes and proteins, affecting their structure and function.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Ethoxy vs. Isopropoxy groups, as seen in 1-[isopropylamino]-3-[isopropoxyethoxymethylphenoxy]-2-propanol , may reduce water solubility due to increased hydrophobicity.

- Amino vs.

Functional Comparisons

- Industrial Applications: Compounds with bulky substituents (e.g., tert-butoxy in 1-tert-Butoxy-3-ethoxy-2-propanol ) are favored in high-temperature processes due to thermal stability.

- Biological Activity: Nitroimidazole derivatives of propanol (e.g., 1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol ) demonstrate hypoxia-selective reduction, suggesting that substituents like nitro groups can confer radiosensitizing properties.

Research Findings and Limitations

- Safety Profiles: Isopropoxy-containing compounds (e.g., 1-[isopropylamino]-3-[isopropoxyethoxymethylphenoxy]-2-propanol) require stringent handling protocols due to insufficient toxicity data, as noted in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.